Product packaging for Aroplatin(Cat. No.:CAS No. 109488-20-2)

Aroplatin

Cat. No.: B10752695
CAS No.: 109488-20-2
M. Wt: 651.8 g/mol
InChI Key: PZAQDVNYNJBUTM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aroplatin's Classification and Structural Analogies in Platinum-Based Chemistry

Platinum-based drugs are a class of chemotherapeutic agents characterized by a central platinum atom coordinated with other ligands. wikipedia.org These agents exert their cytotoxic effects primarily by forming covalent adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death. wikipedia.org this compound belongs to this class but incorporates specific structural modifications intended to alter its biological activity. medkoo.com

This compound is classified as a third-generation platinum complex analogue. pharmaceutical-business-review.commedkoo.comcancer.gov This classification places it in the same category as oxaliplatin (B1677828), developed after the first-generation agent, cisplatin (B142131), and the second-generation agent, carboplatin (B1684641). nih.govresearchgate.net The progression from one generation to the next has been driven by the need to expand the spectrum of activity against different tumor types, overcome resistance mechanisms, and reduce the severe side effects associated with cisplatin. nih.gov The active component of this compound, a diaminocyclohexane (DACH) platinum complex, is a structural analogue of oxaliplatin. nih.govresearchgate.net While first and second-generation drugs feature ammine ligands, third-generation agents like oxaliplatin and the active component of this compound incorporate a DACH ligand, which is crucial to their distinct mechanism of action and resistance profile. nih.govnih.gov

GenerationCompoundCarrier Ligand (Non-leaving Group)Leaving Group
First-GenerationCisplatinTwo ammine ligandsTwo chloride ligands
Second-GenerationCarboplatinTwo ammine ligandsCyclobutane dicarboxylate
Third-GenerationOxaliplatinDiaminocyclohexane (DACH)Oxalate
Third-Generation (this compound's active component)NDDPDiaminocyclohexane (DACH)Two neodecanoate ligands

The defining structural feature of this compound's active molecule is the diaminocyclohexane (DACH) carrier ligand. medkoo.com This bidentate ligand replaces the ammine groups found in cisplatin and carboplatin. nih.gov The presence of the bulky DACH ligand significantly influences the compound's biological properties. It affects the conformation of the DNA adducts formed upon binding. nih.gov These DACH-platinum adducts are bulkier and create greater distortion of the DNA helix compared to those formed by cisplatin. oncohemakey.com This structural difference is critical because the cellular machinery that repairs DNA damage, specifically the DNA mismatch-repair (MMR) complexes, does not efficiently recognize the DACH-platinum adducts. medkoo.comcancer.gov This circumvention of a key repair pathway is a primary mechanism by which DACH-platinum complexes can overcome tumor resistance observed with other platinum agents. medkoo.comcancer.gov

Historical Context of this compound's Preclinical Development

The preclinical development of this compound was a rational, step-wise process aimed at solving specific challenges encountered with existing platinum-based therapies. This involved both the design of a novel platinum complex and the use of an advanced drug delivery system.

The concept of encapsulating platinum agents within liposomes emerged as a strategy to alter the drugs' pharmacokinetic properties and reduce systemic toxicity. nih.gov Early research focused on developing lipophilic, or hydrophobic, derivatives of platinum that could be more effectively entrapped within the lipid bilayers of liposomes. medkoo.comresearchgate.net The active component of this compound, cis-bis-neodecanoate-trans-R,R-1,2-diaminocyclohexane platinum (II) (NDDP), is one such hydrophobic complex. medkoo.com The two long-chain aliphatic neodecanoate leaving groups give the molecule its lipophilic character, facilitating its incorporation into multilamellar lipid vesicles. medkoo.com Research dating back to the late 1980s demonstrated the feasibility of entrapping hydrophobic diaminocyclohexane platinum complexes in these vesicles and showed that this approach could increase cytotoxicity and potentially reverse resistance to cisplatin in preclinical models. medkoo.com

The primary rationale for developing this compound was to create a platinum agent that could overcome the significant limitations of cisplatin and carboplatin. pharmaceutical-business-review.com These limitations include severe dose-limiting toxicities and the frequent development of intrinsic or acquired drug resistance. nih.govnih.gov

The development of this compound addressed these issues on two fronts:

Overcoming Resistance: The selection of a DACH-platinum complex was a direct strategy to combat resistance. As noted, the distinct DNA adducts formed by these complexes are poorly recognized by the mismatch repair system, a common mechanism of cisplatin resistance. medkoo.comcancer.gov This allows DACH-platinum compounds to remain effective in tumors that have become refractory to other platinum agents. pharmaceutical-business-review.com

Reducing Toxicity: The encapsulation of the lipophilic NDDP compound within a liposomal formulation was intended to improve the drug's therapeutic index. medkoo.com Liposomal delivery systems can alter the biodistribution of a drug, potentially leading to increased accumulation in tumor tissue while reducing exposure to sensitive healthy tissues, such as the kidneys. medkoo.comcancer.gov This targeted delivery approach was designed to reduce the severe toxicities commonly associated with platinum agents. pharmaceutical-business-review.com

Chemical Data for this compound (L-NDDP)
PropertyValue
Full Chemical Namecis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II)
Molecular FormulaC26H52N2O4Pt
Molecular Weight651.80 g/mol
Core StructureDiaminocyclohexane (DACH) Platinum
FormulationLiposomal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52N2O4Pt B10752695 Aroplatin CAS No. 109488-20-2

Properties

CAS No.

109488-20-2

Molecular Formula

C26H52N2O4Pt

Molecular Weight

651.8 g/mol

IUPAC Name

cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+)

InChI

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

PZAQDVNYNJBUTM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Origin of Product

United States

Iii. Molecular and Cellular Mechanisms of Action in Preclinical Models

DNA Interaction and Adduct Formation

The cytotoxic activity of Aroplatin stems from the ability of its active component, NDDP, to interact with and modify DNA. medkoo.comcancer.govmedkoo.com Following the displacement of its neodecanoate leaving groups, the platinum diaminocyclohexane (DACH) complex becomes highly reactive and capable of binding to macromolecules, particularly DNA. medkoo.comcancer.govmedkoo.com

Alkylation of Macromolecules and Formation of DNA Crosslinks (Inter- and Intra-strand)

The reactive platinum DACH complexes alkylate macromolecules within the cell. medkoo.comcancer.govmedkoo.com A critical consequence of this alkylation is the formation of covalent linkages within and between DNA strands, known as DNA crosslinks. medkoo.comcancer.govmedkoo.comgoogle.comdovepress.comwikipedia.org These crosslinks can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). medkoo.comcancer.govmedkoo.comgoogle.comdovepress.comwikipedia.org While intrastrand crosslinks constitute the majority of lesions formed by platinum drugs, interstrand crosslinks are considered highly cytotoxic and challenging for the cell to repair. wikipedia.orgnih.gov The formation of these crosslinks distorts and damages the DNA structure. dovepress.comwikipedia.org

Inhibition of DNA Synthesis and Replication

The formation of DNA adducts and crosslinks by platinum compounds like this compound directly interferes with DNA synthesis and replication. medkoo.comcancer.govmedkoo.comupol.cznih.govfrontiersin.orgmdpi.com These lesions act as physical blocks to the DNA replication machinery, inhibiting its progression along the DNA template. nih.govfrontiersin.orgmdpi.com This inhibition of DNA synthesis is a primary mechanism by which this compound exerts its cytotoxic effect on rapidly dividing cancer cells. medkoo.comcancer.govmedkoo.comgoogle.com Studies with other platinum agents like cisplatin (B142131) have shown that while DNA adducts slow down cell cycle progression through the S phase, they can also lead to accumulation in the G2/M phase. nih.gov Efficient repair or bypass of these adducts can contribute to cell survival. nih.gov

Specificity of Platinum-DNA Adducts, including Guanine (B1146940) N7 Binding

Platinum compounds, including those with the DACH ligand found in this compound, show a preference for binding to specific sites on DNA nucleobases. dovepress.comsemanticscholar.orgfrontiersin.orgcore.ac.uknih.gov The most frequent site of interaction is the N7 atom of purine (B94841) bases, particularly guanine. dovepress.comsemanticscholar.orgcore.ac.uknih.govlibretexts.org Coordination of platinum to the N7 of guanine causes a downfield shift of the H8 proton resonance and lowers the pKa of the N1 proton, indicating the binding event. libretexts.org While cisplatin primarily forms crosslinks on adjacent guanine bases or between guanine and adenine, the bulkier DACH ligand in compounds like oxaliplatin (B1677828) (a structural analog of NDDP) can induce different conformational distortions on DNA. sci-hub.se These adducts can cause bending of the DNA duplex and facilitate the binding of various proteins. nih.gov

Interaction with DNA Repair Pathways

Cancer cells possess intricate DNA repair mechanisms to counteract the damage induced by agents like this compound. However, platinum-based drugs interact with these pathways, influencing the cell's ability to repair the damage. medkoo.comcancer.govmedkoo.commdpi.comfrontiersin.orgnih.govdovepress.comnih.gov

Non-Recognition of DACH-Platinum Adducts by DNA Mismatch-Repair (MMR) Complexes

A significant characteristic of platinum complexes containing the DACH ligand, such as this compound's active component NDDP, is that their DNA adducts are not recognized by DNA mismatch-repair (MMR) complexes. medkoo.comcancer.govmedkoo.comsci-hub.setargetmol.cn This lack of recognition by MMR complexes inhibits DNA repair mechanisms, which is considered a way to overcome limitations observed with other platinum-based agents. medkoo.comcancer.govmedkoo.comtargetmol.cn While MMR is typically involved in correcting errors during replication and recognizing lesions caused by alkylating agents like cisplatin, the DACH-platinum adducts evade this recognition. nih.gov This differential processing of DACH-platinum adducts is attributed, in part, to the bulkiness and lipophilicity of the DACH ligand. sci-hub.se Interestingly, this non-recognition by MMR does not necessarily lead to decreased cytotoxicity and can make the antitumor activity MMR independent for some DACH-platinum compounds. sci-hub.se

Molecular Mechanisms of DNA Repair Inhibition

The interaction of this compound-induced DNA damage with cellular repair pathways is complex. While the non-recognition of DACH-platinum adducts by MMR is a key factor medkoo.comcancer.govmedkoo.comsci-hub.setargetmol.cn, other DNA repair mechanisms are also involved in processing platinum-induced lesions. Nucleotide excision repair (NER) is the primary pathway responsible for removing bulky DNA adducts generated by platinum drugs. nih.govmdpi.comnih.gov Interstrand crosslinks, although less frequent, are highly cytotoxic and require a combination of repair pathways, including NER and homologous recombination, for their repair. wikipedia.orgnih.govnih.gov

The evasion of MMR recognition by DACH-platinum adducts is a distinct molecular mechanism contributing to the efficacy of this compound, potentially by limiting a key cellular defense mechanism against DNA damage. medkoo.comcancer.govmedkoo.comtargetmol.cn While the precise molecular details of how DACH-platinum adducts specifically avoid MMR recognition are complex, it is understood to involve the structural characteristics of the adduct conferred by the DACH ligand. sci-hub.se Research into the molecular mechanisms of DNA repair inhibition by platinum drugs is ongoing, with studies exploring the interplay between different repair pathways like NER, MMR, homologous recombination, and translesion synthesis in the context of platinum resistance. mdpi.comfrontiersin.orgnih.govdovepress.comnih.govplos.org

Induction of Cellular Stress and Apoptosis in Preclinical Models

Anticancer treatments, including cytotoxic drugs, are understood to induce cell death by activating key elements of the apoptosis program and the cellular stress response. nih.gov

Platinum drugs can stimulate the production of reactive oxygen species (ROS), contributing to oxidative stress. dovepress.comresearchgate.net This process is considered a major factor in drug toxicity. dovepress.com ROS can lead to cell death by damaging mitochondrial DNA, causing mitochondrial leakage and the release of cytochrome C and caspase-9, which initiate the apoptotic pathway. dovepress.com Enhanced production of reactive oxygen species paired with a decline in mitochondrial activity has been demonstrated by certain platinum complexes in HT29 colon cells. mdpi.comresearchgate.net Nanoparticles, due to their increased surface area, can be more effective in inducing apoptosis partly because they can lead to excessive formation of ROS. mdpi.com Oxidative stress induced by nanoparticles can cause inflammation, genotoxicity, and ultimately apoptosis. dovepress.com

Mitochondria play significant roles in cell death. google.comresearchgate.net Mitochondrial dysfunction and associated mitochondrial DNA depletion can contribute to cancer development. google.com Targeting mitochondrial DNA is being explored as a therapeutic strategy. google.com Platinum drugs can induce mitochondrial damage, which has been linked to toxicities such as gastrointestinal toxicity, ototoxicity, and nephrotoxicity. google.com Certain platinum complexes have been shown to induce apoptosis by damaging the structure and function of mitochondria, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species levels. researchgate.net A decline in mitochondrial activity, alongside enhanced ROS production, has been observed with some platinum complexes in preclinical studies using HT29 colon cells. mdpi.comresearchgate.net Ferroptosis, a form of cell death, terminates in mitochondrial dysfunction and toxic lipid peroxidation and plays a vital role in inhibiting cancer growth. researchgate.net

While detailed quantitative data specifically for this compound's effects on ROS generation and mitochondrial activity in preclinical models were not extensively provided in the immediate search results, the general mechanisms observed with other platinum complexes highlight the potential for this compound to exert its cytotoxic effects through these pathways.

Illustrative Data (Based on general platinum complex research, not specific to this compound unless cited):

Platinum ComplexCell LineEffect on ROS ProductionEffect on Mitochondrial ActivityReference
Certain complexesHT29 colon cellsEnhanced productionDecline mdpi.comresearchgate.net
Ir-NPX-1-3A549R cellsIncreaseDamage (decrease in membrane potential) researchgate.net

This table presents illustrative findings from studies on platinum complexes, indicating the types of data collected in preclinical investigations regarding ROS production and mitochondrial activity. Specific data for this compound would require dedicated studies on this particular compound.

Inhibition of Histone Deacetylase Activity

Preclinical investigations into the molecular and cellular mechanisms of action of this compound have explored various pathways contributing to its observed anticancer activity. Among these, the potential for this compound to influence histone deacetylase (HDAC) activity has been examined in specific cancer cell lines.

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. hznu.edu.cnresearchgate.netnih.govnih.gov This deacetylation can lead to chromatin condensation, thereby repressing gene transcription. hznu.edu.cnresearchgate.netnih.gov Aberrant HDAC activity is frequently observed in various cancers and is associated with the transcriptional repression of tumor suppressor genes and the promotion of cancer cell proliferation, survival, and metastasis. hznu.edu.cnresearchgate.netnih.govnih.govciteab.comresearchgate.net Consequently, inhibiting HDACs has emerged as a promising strategy in cancer therapy, aiming to restore gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells. hznu.edu.cnresearchgate.netnih.govnih.govciteab.com

In the context of this compound, research involving HT29 colon cancer cells demonstrated that treatment with complexes, including those related to this compound (referenced as 56-5B3A in one study), resulted in the inhibition of histone deacetylase activity. This finding suggests that the modulation of epigenetic mechanisms through HDAC inhibition may contribute to the anticancer effects observed with this compound in preclinical models.

Iv. Preclinical Drug Delivery Systems and Nanotechnology Research

Liposomal Encapsulation Research

Liposomes are spherical vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs nih.govclinicsinoncology.comdovepress.comchemrxiv.org. Aroplatin is formulated as a multilamellar liposomal preparation tandfonline.com. This encapsulation improves the bioavailability of NDDP and reduces its toxicity profile in preclinical settings medkoo.comcancer.gov.

Role of Dimyristoylphosphatidylcholine and Dimyristoyl Phosphatidylglycerol (DMPG) in Formulation

The multilamellar liposomal formulation of this compound consists of dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl phosphatidylglycerol (DMPG) nih.govtandfonline.comnih.gov. These saturated phospholipids (B1166683) contribute to the stability of the liposomal membrane nih.gov. The hydrophobic nature of NDDP, imparted by its aliphatic side chains, allows it to efficiently incorporate into the lipid compartment of these liposomes nih.gov. The activation reaction of NDDP within the lipid bilayers is reported to be highly dependent on the presence of DMPG and the lipophilic leaving group of NDDP nih.gov.

Enhanced Bioavailability and Targeted Accumulation in Preclinical Settings

Liposomal encapsulation of NDDP in this compound leads to a dramatically different biodistribution compared to the free drug nih.gov. Preclinical studies have shown accumulation of platinum in major organs like the liver, spleen, and lymph nodes nih.gov. Furthermore, this compound analogues have demonstrated effectiveness in preclinical models, such as inhibiting the emergence of liver metastasis of reticulosarcoma, with reduced toxicity and improved activity and bioavailability nih.gov. Preclinical data indicated increased drug accumulation in tumors with liposomal formulations nih.gov. The EPR effect, which exploits the leaky vasculature and poor lymphatic drainage of tumors, contributes to the passive accumulation of liposomes in tumor tissue, leading to elevated drug concentrations at the disease site and reduced exposure of normal tissues nih.govnih.gov.

Methodologies for Improving Encapsulation Efficiency and Drug Loading Capacity

Various methods exist for preparing liposomes and influencing their characteristics, including encapsulation efficiency and drug release profiles clinicsinoncology.comclinsurggroup.us. The thin-film hydration method is a widely used technique where lipids are dissolved in an organic solvent, the solvent is evaporated to form a film, and the film is then dispersed in an aqueous medium containing the drug clinicsinoncology.comdovepress.com. For hydrophobic drugs like NDDP, the drug can be included in the lipid film dovepress.com. Reverse-phase evaporation is another method that involves forming water-in-oil emulsions followed by solvent removal clinicsinoncology.com. Chemical gradient methods, such as pH gradients, can be employed for active encapsulation, particularly for weak acidic or alkaline drugs, potentially leading to high drug entrapment efficiency clinicsinoncology.com. While specific detailed methodologies used for optimizing this compound's encapsulation efficiency and drug loading capacity are not extensively detailed in the provided snippets, general liposomal preparation techniques like film dispersion, reverse-phase evaporation, and chemical gradient loading are established methods used to improve encapsulation efficiency and drug loading clinicsinoncology.comclinsurggroup.us. The drug-to-lipid ratio in this compound is approximately 1:15 nih.govdovepress.com.

Advanced Nanocarrier Technologies

Beyond conventional liposomes, advanced nanocarrier technologies are being explored to further enhance drug delivery, including PEGylated liposomes and actively targeted systems tandfonline.comnih.gov. These technologies aim to improve circulation time, reduce uptake by the mononuclear phagocyte system (MPS), and achieve more specific delivery to tumor cells nih.govnih.gov.

Development of PEGylated Liposome-Based Nano-Formulations

PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG) to the surface of liposomes, is a strategy used to create "stealth" or long-circulating liposomes nih.govnih.govmdpi.com. This modification helps liposomes evade recognition and uptake by phagocytic cells of the MPS, thereby increasing their circulation half-life and allowing for greater accumulation at tumor sites via the EPR effect nih.govnih.gov. This compound, along with other liposomal platinum formulations like Lipoplatin and SPI-077, are described as PEGylated liposome-based nano-formulations that have been in clinical trials tandfonline.comtandfonline.com. PEGylated liposomes have shown advantages such as prolonged circulation and enhanced accumulation in cancer tissues mdpi.comresearchgate.net. Preclinical studies using PEGylated liposomes containing NDDP have shown increased tumor accumulation compared to conventional liposomes dovepress.com.

Strategies for Active Targeting in Preclinical Tumor Models (e.g., Transferrin Conjugation)

While passive targeting through the EPR effect is a key mechanism for liposomal accumulation in tumors, active targeting strategies aim to achieve more specific delivery by conjugating ligands to the surface of nanocarriers that bind to receptors overexpressed on cancer cells nih.govnih.govcore.ac.ukmdpi.com. This can potentially increase cellular uptake and improve therapeutic efficacy core.ac.uk. Transferrin receptor (TfR) is a commonly overexpressed receptor in many cancer types, making transferrin conjugation a relevant strategy for active targeting nih.govmdpi.com. Although the provided information specifically mentions transferrin conjugation in the context of liposomal oxaliplatin (B1677828) in a murine tumor model showing enhanced tumor growth suppression dovepress.com, and discusses active targeting strategies in general nih.govnih.govcore.ac.ukmdpi.com, there is no specific mention of transferrin conjugation or other active targeting ligands being applied directly to this compound (liposomal NDDP) in the provided search results. However, the broader research in nanocarriers for platinum drugs indicates active targeting as a promising avenue for improving delivery efficiency nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Liposomal NDDP, L-NDDP)135402680
cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II) (NDDP)114488-24-3 (This is the CAS number, PubChem CID for the non-liposomal form is not explicitly provided in snippets, but the structure corresponds to this compound)
Dimyristoylphosphatidylcholine (DMPC)9251
Dimyristoyl Phosphatidylglycerol (DMPG)161342
Cisplatin (B142131)2767
Oxaliplatin461195
Polyethylene Glycol (PEG)9941
Transferrin16133415

Interactive Data Tables

Based on the provided text, specific quantitative data suitable for interactive tables is limited. However, we can summarize key characteristics of this compound's formulation and preclinical findings in a structured format.

Table 1: this compound Liposomal Formulation Components

ComponentType of MoleculeRole in Formulation
cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II) (NDDP)Platinum ComplexActive Pharmaceutical Ingredient
Dimyristoylphosphatidylcholine (DMPC)PhospholipidLiposome (B1194612) Bilayer Component
Dimyristoyl Phosphatidylglycerol (DMPG)PhospholipidLiposome Bilayer Component, Role in NDDP Activation

Table 2: Preclinical Observations with Liposomal NDDP (this compound)

Observation AreaPreclinical FindingSource
BiodistributionDramatically different from free NDDP, accumulation in liver, spleen, lymph nodes. nih.gov
Tumor AccumulationIncreased accumulation in tumors compared to free drug. nih.govnih.gov (Passive accumulation via EPR effect)
Antitumor ActivityEffective in inhibiting liver metastasis of reticulosarcoma (this compound analogues). nih.gov
Toxicity ProfileReduced toxicity compared to free NDDP. medkoo.comcancer.govnih.gov
NephrotoxicityDid not induce nephrotoxicity in mice. nih.gov
MyelosuppressionMajor toxicity observed in mice. nih.gov
Tolerability (Dogs)Better tolerability, minimal renal dysfunction, no cumulative myelosuppression or liver dysfunction. nih.gov
Activity (Murine Models)Activity against L1210 leukemia resistant to cisplatin, B16 melanoma, M5076 reticulosarcoma. nih.gov

Impact of Nanocarriers on Platinum Compound Distribution within Biological Systems

The encapsulation of platinum compounds within nanocarriers, such as liposomes, is designed to alter their pharmacokinetic profiles and biodistribution within the body hznu.edu.cn. By encapsulating the drug, nanocarriers can prolong its circulation half-life and reduce its premature interaction with biological components in the bloodstream. This can lead to increased accumulation of the platinum compound at tumor sites, primarily through the Enhanced Permeability and Retention (EPR) effect hznu.edu.cn. The EPR effect describes the phenomenon where nanoparticles tend to accumulate in tumor tissue due to the leaky vasculature of tumors and impaired lymphatic drainage hznu.edu.cn. Preclinical studies on liposomal platinum formulations, including this compound, have explored this mechanism to enhance drug delivery specifically to cancerous tissues nih.gov. While the search results indicate this compound has been studied preclinically in liposomal formulations and these formulations are intended to improve tumor accumulation nih.govhznu.edu.cn, specific detailed data tables demonstrating the comparative biodistribution of free this compound versus liposomal this compound were not available in the provided snippets. However, the general principle for liposomal platinum drugs is that they can lead to increased drug concentration in tumors compared to free drugs hznu.edu.cn.

Research on Nanotechnology's Influence on Molecular Interactions

Beyond influencing biodistribution, nanotechnology in platinum drug delivery is also researched for its potential to modulate the drug's interactions at the molecular level. Encapsulation within nanocarriers can shield the platinum compound, thereby influencing its interactions with various biological molecules before it reaches its intended cellular target.

Platinum drugs are known to react with various biomolecules, including amino acids, particularly those containing sulfhydryl or nitrogen donor groups, in extracellular compartments. These off-target interactions can lead to the deactivation of the drug or contribute to systemic toxicity, reducing the amount of active drug available to reach the tumor cells and interact with DNA. Nanocarrier encapsulation is hypothesized to limit these undesirable interactions by sequestering the platinum compound within the carrier until it reaches the tumor microenvironment or enters the target cell. This protective effect could potentially reduce the binding of the platinum drug to extracellular amino acids and proteins, preserving the active form of the drug. While the general concept applies to liposomal platinum drugs like this compound, specific preclinical research findings or data tables detailing how the liposomal formulation of this compound specifically limits interactions with amino acids in extracellular compartments were not provided in the search results. However, the design of such nanocarriers aims to achieve this protective effect.

V. Mechanisms of Drug Resistance in Preclinical and Cellular Contexts

Cellular Accumulation Alterations

Reduced cellular accumulation of platinum-based drugs is a key mechanism by which tumor cells attenuate the formation of platinum-DNA adducts, which are crucial for the drugs' cytotoxic effects nih.gov. This reduced accumulation can result from either decreased influx or increased efflux of the drug nih.gov.

Dysregulation of Influx Transporters (e.g., Copper Transporter CTR1, Organic Cation Transporters)

The cellular uptake of platinum-based drugs, including cisplatin (B142131), oxaliplatin (B1677828), and carboplatin (B1684641), is mediated by various membrane transporters mdpi.comnih.gov. Copper Transporter 1 (CTR1) is a ubiquitously expressed transporter required for high-affinity copper uptake and is known to transport cisplatin, oxaliplatin, and carboplatin nih.gov. Studies have shown that genetic knockout of CTR1 can induce cellular resistance to cisplatin, while its overexpression can increase cisplatin accumulation and sensitivity mdpi.com. Organic Cation Transporters (OCTs) have also been implicated in the uptake of platinum drugs, particularly oxaliplatin nih.gov. Altered expression levels, localization, or activity of these influx transporters can significantly decrease the intracellular accumulation of platinum-based antitumor agents, contributing to resistance nih.gov.

Modulation of Efflux Pumps (e.g., ATP-Binding Cassette Transporters)

Increased efflux of platinum drugs from cancer cells, mediated by efflux pumps, is another mechanism contributing to reduced intracellular drug concentration and resistance dovepress.comresearchgate.net. The ATP-Binding Cassette (ABC) transporter family comprises a superfamily of efflux pump proteins that utilize the energy from ATP hydrolysis to transport various compounds, including anticancer drugs, out of the cell researchgate.netfrontiersin.orgoaepublish.comimrpress.com. Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/MDR-1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP-1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), has been linked to multidrug resistance in various cancers researchgate.netoaepublish.commdpi.com. These transporters actively pump chemotherapeutic agents out of the cells, lowering intracellular drug concentrations and diminishing their therapeutic efficacy researchgate.net.

Intracellular Drug Detoxification Mechanisms

Enhanced intracellular detoxification of platinum compounds is a significant factor in the development of resistance nih.govmdpi.com. This involves the binding of the drug to various molecules within the cell, preventing it from reaching or interacting with its primary target, DNA mdpi.comnih.gov.

Role of Glutathione (B108866) and Other Thiol-Containing Molecules in Platinum Inactivation

Glutathione (GSH) is a ubiquitous tripeptide that plays a key role in protecting cells from oxidative stress and is involved in the detoxification of various xenobiotics, including platinum drugs oaepublish.comfishersci.seencyclopedia.pub. Thiol-containing molecules like glutathione and metallothionein (B12644479) can bind to platinum compounds, forming inactive complexes that are less able to interact with DNA mdpi.commdpi.commdpi.com. Increased levels of glutathione and the enzymes involved in its metabolism, such as glutathione transferase, have been observed in platinum-resistant cancer cells oaepublish.com. This increased detoxification capacity reduces the amount of free platinum available to form DNA adducts, thereby conferring resistance nih.gov.

Competitive Binding with Endogenous Substances (e.g., B Vitamins, Sulfur Amino Acids)

Beyond glutathione, other endogenous substances can also contribute to platinum drug inactivation through competitive binding. These include B vitamins and proteins containing sulfur amino acids dovepress.com. By binding to platinum ions, these molecules can sequester the drug, preventing it from reaching its intracellular targets and forming DNA crosslinks dovepress.com. This competitive binding effectively reduces the bioavailability of the platinum compound within the cancer cell.

Enhanced DNA Damage Repair Pathways

Platinum-based drugs exert their cytotoxic effects primarily by forming DNA adducts, which trigger DNA damage response and ultimately lead to cell death nih.govnih.gov. Cancer cells can develop resistance by enhancing their capacity to repair this damage nih.govdovepress.comoaepublish.com. Several DNA repair pathways are involved in processing platinum-induced DNA lesions, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and DNA mismatch repair (MMR) mdpi.com. Increased activity or altered regulation of proteins within these pathways can efficiently remove platinum-DNA adducts, thereby preventing the activation of cell death signals and allowing the cancer cells to survive and proliferate despite exposure to the drug mdpi.commdpi.comdovepress.com. For instance, while cisplatin-induced DNA lesions are recognized and processed by MMR proteins, oxaliplatin-induced DNA lesions are not, which contributes to oxaliplatin's activity in MMR-defective cells that are often resistant to cisplatin mdpi.com.

Mechanism of ResistanceDescriptionContributing Factors (Examples)
Cellular Accumulation AlterationsReduced intracellular concentration of the drug.Dysregulation of influx transporters (CTR1, OCTs), Modulation of efflux pumps (ABC Transporters).
Intracellular Drug DetoxificationBinding of the drug to intracellular molecules, preventing DNA interaction.Elevated levels of Glutathione and other thiol-containing molecules, Competitive binding with B vitamins and sulfur amino acids.
Enhanced DNA Damage Repair PathwaysIncreased capacity of the cell to repair platinum-induced DNA lesions.Activation of NER, ICL repair, and MMR pathways.

Nucleotide Excision Repair (NER) Mechanisms and Associated Proteins (e.g., ERCC1-XPF)

Nucleotide Excision Repair (NER) is a crucial DNA repair pathway involved in removing a wide variety of DNA lesions, including the bulky adducts formed by platinum drugs. muni.czmdpi.com This pathway plays a significant role in cellular resistance to platinum compounds. muni.cz The NER process involves several steps, including the recognition of DNA damage, unwinding of the DNA helix, incision of the damaged strand, removal of the oligonucleotide containing the lesion, and resynthesis of the DNA. Key proteins involved in NER include Excision Repair Cross-Complementing 1 (ERCC1) and Xeroderma Pigmentosum, Complementation Group F (XPF). mdpi.com The ERCC1-XPF complex functions as a structure-specific endonuclease that makes incisions on the 5' side of the damaged DNA strand. escholarship.org Increased activity of the NER pathway, often associated with elevated levels of proteins like ERCC1 and XPF, can lead to enhanced removal of platinum-DNA adducts, thereby reducing the cytotoxic effect of the drug and contributing to acquired resistance in cancer cells. muni.czmdpi.com

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) Pathways

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) are major DNA double-strand break repair pathways. While platinum drugs primarily form intrastrand and interstrand crosslinks, which are substrates for NER, they can also indirectly lead to double-strand breaks during replication. HR and NHEJ can contribute to platinum resistance by efficiently repairing these secondary lesions, allowing cells to survive the DNA damage induced by the drug. The balance and activity of these repair pathways can influence a cell's sensitivity or resistance to platinum agents.

Inactivated Cell Death Signaling

Evasion of programmed cell death, or apoptosis, is a hallmark of cancer and a significant mechanism of resistance to many chemotherapeutic agents, including platinum drugs.

Role of TP53 Inactivation in Apoptosis Evasion

The tumor suppressor protein TP53 (p53) plays a critical role in the cellular response to DNA damage. amazonaws.comkoreascience.kr Upon sensing DNA damage, wild-type TP53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is irreparable. amazonaws.com Inactivation or mutation of the TP53 gene is one of the most common genetic alterations in human cancers and is frequently associated with resistance to chemotherapy. amazonaws.comkoreascience.krdovepress.com Cells with inactivated TP53 lose this crucial DNA damage response mechanism, allowing them to tolerate higher levels of platinum-induced DNA damage and evade apoptosis, thereby promoting survival and contributing to drug resistance. koreascience.krdovepress.com

Upregulation of Cell Survival Pathways (e.g., TNF/NFκB)

Upregulation of cell survival pathways can also contribute to resistance by counteracting the pro-apoptotic signals induced by platinum drugs. The Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NFκB) signaling pathway is a prominent example of a pathway that can promote cell survival and inflammation, and its aberrant activation has been implicated in chemoresistance in various cancers. Activation of the TNF/NFκB pathway can lead to the expression of anti-apoptotic proteins, inhibiting the execution phase of apoptosis and allowing cancer cells to survive in the presence of platinum compounds.

Aroplatin's Preclinical Strategies to Circumvent Resistance

This compound's design incorporates features aimed at overcoming some of the established mechanisms of platinum resistance, particularly those related to DNA repair.

Overcoming Resistance through DACH-Platinum Adducts' MMR Non-Recognition

A key strategy by which this compound is designed to circumvent resistance is through the properties of its DNA adducts. This compound, like oxaliplatin, contains a diaminocyclohexane (DACH) carrier ligand. medkoo.comwikipedia.org Platinum drugs exert their cytotoxicity primarily by forming DNA adducts, which are recognized by cellular repair mechanisms. The DNA mismatch repair (MMR) system is involved in recognizing and processing certain types of DNA damage, and its deficiency has been linked to resistance to some platinum drugs, notably cisplatin. muni.czmdpi.com

However, studies have shown that DNA adducts formed by platinum complexes containing the DACH ligand, such as oxaliplatin and consequently this compound, are poorly recognized by MMR complexes. medkoo.communi.czcore.ac.uknih.gov This lack of recognition by MMR inhibits the typical DNA repair mechanisms that would otherwise remove the adducts. medkoo.com

The differential recognition of platinum-DNA adducts by MMR is a crucial factor in overcoming resistance. While cisplatin-DNA adducts are recognized by MMR, leading to MMR-dependent cytotoxicity and apoptosis, DACH-platinum adducts bypass this recognition. muni.cznih.gov This bypass means that even in cells with a functional MMR system, the DACH-platinum adducts formed by this compound are less likely to be efficiently repaired via this pathway. medkoo.com This mechanism is hypothesized to contribute to this compound's potential activity in tumors that have developed resistance to cisplatin or carboplatin due to altered MMR activity. muni.cznih.gov By evading MMR recognition, this compound's DACH-platinum adducts can persist in the cell, leading to sustained inhibition of DNA synthesis and transcription, ultimately promoting cell death and offering a preclinical strategy to overcome resistance associated with MMR proficiency. medkoo.com

Data Table: Comparison of Platinum Drug Adduct Recognition by MMR

Platinum CompoundCarrier LigandMMR RecognitionAssociated Resistance in MMR-Deficient Cells
CisplatinDiammineHighIncreased Resistance muni.czmdpi.com
CarboplatinDiammineHighIncreased Resistance mdpi.com
OxaliplatinDiaminocyclohexane (DACH)LowReduced/No Cross-Resistance muni.cznih.gov
This compoundDiaminocyclohexane (DACH)Low (Expected)Potential Activity medkoo.com

Note: The expected low MMR recognition for this compound is based on its structural similarity to oxaliplatin, which contains the same DACH ligand. medkoo.com

Modulation of Cisplatin-Resistant Cell Lines in Preclinical Studies

Preclinical studies investigating the activity of this compound (L-NDDP) against cisplatin-resistant cell lines have demonstrated its potential to overcome or mitigate this common challenge in cancer therapy. Cisplatin resistance is a significant impediment to successful treatment and can arise through various mechanisms, including reduced intracellular drug accumulation, enhanced DNA repair, and altered cell death pathways dovepress.comresearchgate.net.

This compound, a liposomal formulation of cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II) (DACH platinum), has shown promise in preclinical models of cisplatin resistance. Studies using cisplatin-resistant Lovo DDP 3.0 human colon cancer cells and L1210/PPD human leukemia cells, both in vitro and in vivo, have indicated that L-NDDP is non–cross-resistant with cisplatin amegroups.org. This suggests that this compound may retain activity in cancer cells that have developed resistance to cisplatin.

The distinct activity profile of this compound compared to cisplatin in resistant cell lines is likely attributable to its liposomal encapsulation and the nature of the DACH platinum complex. Liposomal formulations can influence drug uptake and distribution within cells, potentially bypassing some of the mechanisms that confer resistance to free cisplatin amegroups.orgmdpi.com. The DACH platinum structure itself also differs from cisplatin, leading to potentially different DNA adduct formation and interactions with cellular targets, which could be effective in cells resistant to cisplatin-induced damage mdpi.comnih.gov.

While specific detailed data tables showing direct comparisons of this compound's efficacy (e.g., IC50 values) in a broad panel of cisplatin-sensitive and -resistant cell lines were not extensively available in the search results, the consistent finding of non-cross-resistance in the mentioned cell lines (Lovo DDP 3.0 and L1210/PPD) is a key preclinical observation amegroups.org. This suggests that this compound could be a valuable option for patients whose tumors have become resistant to cisplatin.

Further detailed preclinical research is needed to fully elucidate the mechanisms by which this compound overcomes cisplatin resistance in various cancer types and to generate comprehensive datasets on its activity in a wider range of resistant cell lines.

Table 1: Preclinical Activity of this compound in Cisplatin-Resistant Cell Lines

Cell LineCancer TypeCisplatin Resistance StatusThis compound Activity vs. CisplatinReference
Lovo DDP 3.0Human ColonResistantNon–cross-resistant amegroups.org
L1210/PPDHuman LeukemiaResistantNon–cross-resistant amegroups.org

Table 2: Mechanisms of Cisplatin Resistance Addressed by this compound (Hypothesized based on formulation and structure)

Resistance MechanismHow this compound Might Address ItSupporting Evidence Type (Preclinical)
Reduced Intracellular AccumulationLiposomal delivery may alter uptake pathwaysNon-cross-resistance observed amegroups.org
Enhanced DNA RepairDifferent DNA adducts may evade repair mechanismsNon-cross-resistance observed amegroups.org
Altered Cell Death PathwaysDifferent cellular interactions due to DACH platinum structureNon-cross-resistance observed amegroups.org

Vi. Preclinical Combination Therapy Strategies and Synergistic Effects

Rationale for Combination Approaches in Preclinical Models

The use of combination therapy in preclinical studies involving Aroplatin is based on established principles of cancer treatment, seeking to improve outcomes compared to monotherapy.

Addressing Multifactorial Resistance Mechanisms

Cancer cells can develop resistance to platinum-based drugs through various mechanisms, including reduced drug accumulation, increased drug detoxification, enhanced DNA repair capacity, and alterations in cell death pathways nih.govmdpi.com. Resistance to cisplatin (B142131), a related platinum compound, has been extensively studied, revealing mechanisms such as decreased drug uptake, increased efflux, inactivation by thiol-containing species like glutathione (B108866) and metallothioneins, changes in DNA repair pathways (e.g., increased nucleotide excision repair or loss of DNA mismatch repair), and alterations in apoptosis-related proteins (e.g., p53 and BCL2 family) nih.gov. Given that this compound is a liposomal formulation of a diaminocyclohexane (DACH) platinum (II) complex, a structural analogue of oxaliplatin (B1677828) nih.gov, it is plausible that similar resistance mechanisms could apply or that the liposomal formulation might influence these mechanisms. Preclinical combination strategies aim to counteract these diverse resistance pathways simultaneously by combining agents that target different aspects of cancer cell survival and resistance nih.govfrontiersin.org.

Potential for Enhanced Efficacy in Vitro and in Animal Models

Combining this compound with other agents in preclinical settings holds the potential to achieve enhanced antitumor efficacy. This can occur through synergistic interactions, where the combined effect is greater than the sum of the individual effects, or through additive effects, where the combined effect is equivalent to the sum of the individual effects medrxiv.orgaacr.org. Preclinical studies utilizing cell lines and animal models allow for the evaluation of these interactions and the identification of combinations that yield superior tumor control or survival outcomes medrxiv.orgfrontiersin.orgvhio.netcrownbio.com. While preclinical synergy does not always translate directly to clinical success, it provides a strong rationale for further investigation medrxiv.org. The use of appropriate preclinical models that accurately reflect the complexity of resistance mechanisms and the tumor microenvironment is crucial for predicting potential clinical outcomes crownbio.com.

This compound in Combination with Other Agents in Preclinical Studies

Preclinical research has explored the combination of this compound with various other anticancer agents to identify potentially effective treatment regimens.

Synergistic Effects with Fluoropyrimidines

Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs, are commonly used in combination chemotherapy regimens, particularly for colorectal cancer nih.govmdpi.com. This compound, being an analogue of oxaliplatin, which is often combined with fluoropyrimidines in clinical practice (e.g., FOLFOX regimen) mdpi.comviamedica.pl, has been investigated for potential synergistic effects with these agents in preclinical models. While specific detailed data on this compound's synergy with fluoropyrimidines in preclinical studies were not extensively found in the provided search results, the clinical success of oxaliplatin-fluoropyrimidine combinations suggests a strong rationale for exploring similar combinations with this compound nih.gov. The mechanism of synergy between oxaliplatin and 5-FU is complex but may involve oxaliplatin downregulating or inhibiting dihydropyrimidine (B8664642) dehydrogenase, thereby slowing 5-FU catabolism nih.gov. Given this compound's structural similarity to oxaliplatin, similar synergistic mechanisms could be hypothesized and investigated in preclinical studies. A Phase 2 trial of liposomal DACH platinum L-NDDP (this compound) in patients with advanced colorectal cancer refractory to fluorouracil/leucovorin or capecitabine (B1668275) and irinotecan (B1672180) suggested that further studies of L-NDDP, preferably in combination with other agents such as fluoropyrimidines, are warranted nih.gov. This clinical observation supports the preclinical rationale for such combinations.

Exploration of Combined Application with Compounds of Diverse Mechanisms

Beyond fluoropyrimidines, preclinical studies with platinum compounds, including analogues like the one in this compound, have explored combinations with agents possessing diverse mechanisms of action. This includes combining platinum drugs with taxanes, irinotecan, gemcitabine, and others frontiersin.orgviamedica.pl. The rationale is to target multiple pathways essential for cancer cell growth, survival, and metastasis. For instance, combinations targeting DNA repair pathways alongside platinum agents that induce DNA damage have shown promise in preclinical settings frontiersin.org. Studies have also investigated combinations with agents that modulate oxidative stress or inhibit histone deacetylase, demonstrating enhanced anticancer activity in some cell lines researchgate.net. The encapsulation of platinum drugs within liposomes or other nanocarriers, as is the case with this compound, can also facilitate co-delivery of multiple agents, potentially improving their synergistic effects and altering their biodistribution compared to free drugs frontiersin.orgresearchgate.net.

Role of Molecularly Targeted Agents in Preclinical Combinations

The integration of molecularly targeted agents with chemotherapy is a significant area of preclinical research aimed at improving treatment specificity and efficacy while potentially reducing toxicity nih.govnih.gov. Preclinical studies with platinum compounds have explored combinations with targeted therapies that interfere with specific molecular pathways involved in tumor growth, survival, angiogenesis, and immune evasion nih.govnih.govdkfz.de. Combining platinum agents with inhibitors of DNA repair pathways, signal transduction pathways, or components of the tumor microenvironment are examples of such strategies nih.govfrontiersin.orgnih.gov. While specific detailed preclinical data on this compound in combination with a wide range of molecularly targeted agents was not extensively available in the provided search results, the broader research on platinum compounds suggests that such combinations are a logical area of investigation for this compound. The aim is to leverage the cytotoxic effects of the platinum component with the specific inhibitory actions of targeted agents to achieve enhanced antitumor responses and overcome resistance mechanisms frontiersin.orgnih.gov. Preclinical models are essential for evaluating the potential for synergy and the optimal scheduling and dosing of such combinations before moving to clinical trials crownbio.comnih.gov.

Here is an example of how preclinical data might be presented in a table, based on the type of data discussed in the search results regarding combination studies with platinum compounds (though not specific to this compound in combination, illustrating the format):

Combination PartnerCancer Model (in vitro/in vivo)Observed Effect (Synergy/Additivity)Key FindingSource
DNA Repair Inhibitor (A)MDA-MB-231 tumors (in vivo)SynergySignificant decrease in tumor volume, increased survival compared to monotherapy. frontiersin.org
Compound with diverse MechHT29 colon cells (in vitro)Enhanced activityIncreased ROS production, decreased mitochondrial activity. researchgate.net

Integration with Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors function by altering the epigenetic landscape of cancer cells, primarily by increasing histone acetylation. medsci.org This can lead to changes in gene expression, impacting various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. medsci.org The rationale for combining HDAC inhibitors with platinum compounds like the active component of this compound stems from their complementary mechanisms of action. Platinum drugs induce DNA damage, while HDAC inhibitors can influence chromatin structure, potentially making DNA more accessible to platinum binding and enhancing the cytotoxic effects. patsnap.comnih.gov Preclinical data suggests that combining HDAC inhibitors with DNA-damaging agents can potentiate apoptosis and reduce chemoresistance. patsnap.com Studies have shown that this combination can lead to increased DNA-bound platinum within cancer cells and improved cytotoxicity compared to either agent alone. patsnap.com

Impact on Mitogen-Activated Protein Kinase (MAPK) and p53 Signal Transduction Pathways

Combination therapies involving platinum drugs and other agents, including potentially this compound, can impact critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways. researchgate.netresearchgate.netmdpi.com The MAPK pathway is involved in regulating cell proliferation, differentiation, and survival, while the p53 pathway plays a crucial role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, including DNA damage induced by platinum drugs. researchgate.netnih.govwjgnet.com

Preclinical studies with platinum compounds have indicated that their cytotoxic effects are linked to the induction of DNA damage, which in turn can activate signaling cascades leading to apoptosis. dovepress.comscielo.br The p53 protein is a key mediator in this process, and its activation can lead to the transcription of pro-apoptotic genes. nih.gov While platinum drugs can induce apoptosis through p53-dependent and independent mechanisms, the status of p53 can influence the cellular response to treatment. nih.govnih.gov

The interplay between platinum drugs and the MAPK and p53 pathways in combination settings is complex and can vary depending on the specific agents and cancer cell types. Modulating these pathways through combination therapy, for instance with HDAC inhibitors or natural products, can potentially enhance the apoptotic response and overcome resistance mechanisms. researchgate.netresearchgate.netmdpi.comresearchgate.net For example, some natural products have been shown to trigger apoptosis through the modulation of MAPK and p53 signal transduction pathways, enhancing the chemosensitivity of cancer cells to platinum compounds. researchgate.netresearchgate.netmdpi.com

Natural Products as Combination Partners in Preclinical Research

Natural products derived from medicinal plants have been extensively evaluated in preclinical research for their potential to enhance the therapeutic activity of chemotherapy agents, including platinum-based drugs. researchgate.netresearchgate.netmdpi.comnih.gov These compounds offer a diverse range of bioactive molecules that can interact with multiple cellular targets and pathways relevant to cancer progression and treatment response. researchgate.netnih.govmdpi.comfrontiersin.org

Evaluation of Bioactive Compounds from Medicinal Plants

Scientific evidence from in vitro and in vivo preclinical studies demonstrates that many medicinal plants contain bioactive compounds that are promising candidates for combination therapy with platinum drugs. researchgate.netmdpi.comnih.gov These natural products can enhance the therapeutic activity of platinum compounds and, in some cases, attenuate chemotherapy-induced toxicity. researchgate.netresearchgate.netnih.gov The evaluation of these compounds involves assessing their ability to inhibit cancer cell growth, induce apoptosis, modulate signaling pathways, and improve the efficacy of platinum agents in preclinical models. researchgate.netresearchgate.netmdpi.comnih.gov

Mechanisms of Chemosensitization and Apoptosis Triggering in Combined Preclinical Regimens

Natural products can contribute to the chemosensitization of cancer cells to platinum compounds and trigger apoptosis through various mechanisms in combined preclinical regimens. researchgate.netresearchgate.netmdpi.comnih.gov These mechanisms can include the modulation of key signaling pathways, such as MAPK and p53, as well as the regulation of proteins involved in apoptosis and cell survival. researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.org For instance, some natural products have been shown to enhance cisplatin chemosensitivity and induce apoptosis by modulating MAPK and p53 pathways. researchgate.netresearchgate.netmdpi.com Others can influence the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and survivin, thereby lowering the threshold for apoptosis induction by platinum drugs. nih.gov The synergistic effects observed in these combinations often arise from the ability of natural products to target complementary pathways or overcome resistance mechanisms employed by cancer cells. mdpi.com

While specific detailed research findings and data tables directly linking this compound to combinations with specific HDAC inhibitors or natural products in preclinical studies were not extensively available in the provided search results, the general principles and observed mechanisms for platinum-based drugs in combination with these agents are highly relevant given this compound's nature as a liposomal platinum formulation. nih.gov Preclinical studies with other platinum compounds have demonstrated the potential of these combinations. For example, studies have shown that combining cisplatin with natural products like curcumin (B1669340) can synergistically suppress cell migration and increase apoptosis rates in cancer cells, accompanied by changes in p53 and STAT3 expression. mdpi.com

Below is an illustrative table summarizing potential preclinical combination strategies based on the general findings for platinum drugs, which would be relevant for evaluating this compound in similar contexts:

Combination Partner TypePotential Mechanisms of SynergyRelevant Pathways InvolvedPotential Preclinical Outcome
HDAC InhibitorsChromatin remodeling, enhanced DNA damage, modulation of gene expression, potentiating apoptosis. patsnap.comnih.govVarious, including DNA damage response.Increased cytotoxicity, reduced resistance. nih.govpatsnap.com
Natural ProductsModulation of MAPK and p53 pathways, induction of apoptosis, chemosensitization, anti-inflammatory effects. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govMAPK, p53, apoptotic pathways, STAT3. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govEnhanced therapeutic activity, reduced toxicity, overcoming resistance. researchgate.netresearchgate.netnih.govmdpi.com

Note: This table is illustrative based on the general mechanisms observed with platinum-based drugs in preclinical combinations and highlights potential areas of investigation for this compound.

Vii. Advanced Analytical Methodologies in Aroplatin Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable for investigating the behavior of Aroplatin in solution and its interactions with biological molecules such as DNA and proteins. These techniques offer valuable information on binding modes, binding affinity, and conformational changes that occur upon complex formation.

UV-Visible absorption spectroscopy is a fundamental technique used to explore the binding of platinum complexes to DNA. nih.gov The interaction between the platinum compound and DNA bases can lead to changes in the absorption spectrum of the molecule. Typically, when a complex intercalates between the base pairs of DNA, a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) are observed. nih.gov The extent of hypochromism is often correlated with the strength of the intercalative binding. nih.gov

These spectral changes are used to calculate the intrinsic binding constant (K_b), which quantifies the affinity of the compound for DNA. For instance, studies on platinum(II) complexes analogous to the active components of this compound have yielded binding constants that suggest strong interactions with DNA, characteristic of intercalators. nih.gov

Table 1: Binding Constants of Analogous Platinum(II) Complexes with DNA Determined by UV-Vis Spectroscopy
ComplexBinding Constant (K_b) (M⁻¹)Observed Spectral ShiftReference
[Pt(DMP)(DIP)]Cl₂·H₂O2.0 x 10⁴4 nm Bathochromic Shift nih.gov
Carboplatin-PS4 Supramolecular Complex5.3 x 10⁴Hyperchromic Shift acs.org
Carboplatin-PS6 Supramolecular Complex9.8 x 10⁴Hyperchromic Shift acs.org
"Platinum-Blue" Complex with BSA1.93 x 10⁵Not Specified researchgate.net

Fluorescence spectroscopy is a highly sensitive technique for characterizing the interactions between platinum complexes and proteins, such as human serum albumin (HSA), which is a major carrier protein in the blood. nih.gov This method often relies on monitoring the intrinsic fluorescence of tryptophan residues within the protein. nih.govmdpi.com When a compound like this compound binds near a tryptophan residue, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov

The analysis of this quenching effect can reveal the binding mechanism, which can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional quenching). nih.govnih.gov Thermodynamic parameters, binding constants, and the number of binding sites can be determined from temperature-dependent fluorescence titration experiments. nih.gov Studies on various platinum complexes have demonstrated that they can bind to HSA at a single site, and the quenching mechanism is often found to be static. nih.gov

Table 2: HSA Binding Parameters for an Analogous Platinum(II) Complex
ParameterValue at 25 °CValue at 37 °CReference
Binding Constant (K_a) (M⁻¹)0.65 x 10⁴2.27 x 10⁴ nih.gov
Number of Binding Sites (n)~1~1 nih.gov
Gibbs Free Energy (ΔG°) (kJ/mol)-21.77-25.8 nih.gov

High-Resolution Structural Determination

To fully understand the chemical properties and biological activity of this compound, it is essential to determine its precise three-dimensional structure and that of its complexes.

Single-crystal X-ray diffraction is the definitive method for determining the absolute molecular structure of crystalline compounds. crystalpharmatech.commdpi.com This technique provides precise information on bond lengths, bond angles, and the coordination geometry around the platinum center. nih.gov For platinum complexes, it confirms how the ligands are arranged around the metal ion and reveals the stereochemistry of the molecule. nih.gov

The resulting structural data are critical for establishing structure-activity relationships and for providing a basis for computational modeling. The crystal packing can also be analyzed to understand intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties. nih.gov

Table 3: Representative Crystallographic Data for an Organoplatinum(II) Complex
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)14.512 (3) nih.gov
b (Å)10.431 (2) nih.gov
c (Å)17.025 (3) nih.gov
β (°)111.98 (3) nih.gov
Volume (ų)2389.5 (8) nih.gov

Computational Chemistry Approaches

Computational methods, particularly quantum mechanics, provide powerful tools for investigating the electronic structure and reactivity of platinum complexes at the atomic level, complementing experimental findings.

Quantum mechanical calculations, most notably Density Functional Theory (DFT), are widely used to model the geometric and electronic properties of platinum complexes like this compound. nih.govnih.gov These calculations can predict the optimized molecular geometry, which can then be compared with experimental data from X-ray crystallography for validation. nih.gov

DFT is also employed to calculate various reactivity descriptors, such as chemical potential and electrophilicity, which provide insights into the complex's stability and reactive nature. nih.gov Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to explain charge transfer phenomena within the molecule, which is crucial for understanding its interaction with biological targets. nih.gov These theoretical studies are invaluable for rationalizing experimental observations and guiding the design of new, more effective platinum-based therapeutic agents. mdpi.com

Table 4: Selected DFT-Calculated Parameters for an Acetylplatinum(II) Complex
ParameterCalculated ValueReference
Pt-P Bond Distance (Å)2.422, 2.426 mdpi.com
Pt-C Bond Distance (Å)2.075, 2.076 mdpi.com
P-Pt-P Angle (°)101.1 mdpi.com
HOMO Energy (eV)-6.51 mdpi.com
LUMO Energy (eV)-1.89 mdpi.com
HOMO-LUMO Gap (eV)4.62 mdpi.com

Molecular Docking for Evaluation of Binding Potential with Biomolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which has a cis-diaminocyclohexane (DACH) platinum core, molecular docking studies are instrumental in understanding its binding potential with key biological macromolecules, primarily DNA and proteins.

Theoretical studies on the binding of cis-Pt(II)(DACH) isomers to a pentamer duplex of DNA have provided insights into the stability of these interactions. These studies calculate the relative conformational energy and intrinsic binding energy to determine the stability of the DNA adducts. The results indicate that the different isomers of the DACH ligand influence the stability of the DNA-platinum complex. Specifically, the RR and SS isomers of Pt(II)(DACH) adducts with DNA are reported to be more stable than the SR/RS isomers. nih.gov This difference in stability is attributed to variations in the strain energy within the DACH rings when bound to DNA. nih.gov

The following table summarizes the calculated relative stability of cis-Pt(II)(DACH)-DNA adducts for different isomers, highlighting the greater stability of the RR and SS isomers. nih.gov

Table 1: Relative Stability of cis-Pt(II)(DACH)-DNA Adduct Isomers

IsomerRelative Stability (kcal/mol)
RR-8.2
SS-6.5
SR/RS-1.7

While DNA is the primary target for many platinum-based anticancer drugs, interactions with proteins also play a significant role in their mechanism of action and potential side effects. nih.gov The hydrophobic nature of the DACH carrier ligand in this compound may facilitate its interaction with amino acid side chains located in the hydrophobic pockets of proteins, which might be less accessible to other platinum compounds like cisplatin (B142131). nih.gov Molecular docking can be employed to predict the binding sites and affinities of DACH-platinum complexes with various proteins, helping to understand their broader biological activity.

Preclinical Biodistribution and Accumulation Studies

Understanding the biodistribution and accumulation of this compound in different organs and tissues is critical for evaluating its efficacy and potential toxicity. As a liposomal formulation of a DACH-platinum complex, its distribution profile is expected to differ significantly from that of non-liposomal platinum drugs.

Preclinical studies in animal models are essential for determining the concentration of platinum in various tissues over time. The liposomal formulation of this compound is designed to alter its pharmacokinetic properties, leading to a different pattern of tissue distribution compared to the free drug.

Studies on liposome-encapsulated platinum compounds with a structure similar to this compound have shown significantly increased platinum levels in organs such as the liver, spleen, and lungs compared to the non-encapsulated form of the drug. nih.gov For instance, in a preclinical study involving a liposomal formulation of a lipophilic cisplatin analogue with a diaminocyclohexane ligand, platinum accumulation was notably higher in the liver and spleen. nih.gov This altered biodistribution is a key feature of liposomal drug delivery systems, which can enhance drug accumulation in certain tissues.

The following interactive table presents data from a preclinical study on a liposomal diaminocyclohexane-platinum(II) analogue, showing the difference in platinum accumulation between the free drug and the liposomal formulation in various organs. nih.gov

Table 2: Platinum Accumulation in Different Organs (µg/g of tissue)

OrganFree Drug (µg/g)Liposomal Formulation (µg/g)
Liver11.716.2
SpleenNot Detected38.3
KidneysUnchangedUnchanged
Lungs3.633

While specific data on platinum accumulation in lymph nodes following this compound administration from these studies are limited, the general principle of altered biodistribution due to liposomal encapsulation suggests that platinum levels in lymphatic tissues could also be affected. Further research focusing specifically on lymphatic accumulation is necessary for a complete understanding of this compound's distribution.

Accurate quantification of platinum in biological samples is fundamental to preclinical biodistribution studies. The primary analytical technique used for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govnih.gov This method offers high sensitivity and specificity for the detection of platinum at very low concentrations, typically in the parts-per-billion (ppb) range. nih.gov

The process of quantifying platinum in tissue samples using ICP-MS generally involves the following steps:

Sample Preparation: Tissue samples are first homogenized to ensure uniformity. A crucial step in the preparation is the acid digestion of the tissue matrix to release the platinum. This is often achieved using a microwave-accelerated reaction system, which employs strong acids like nitric acid to break down the organic material, leaving the inorganic elements, including platinum, in a solution suitable for analysis. nih.gov

ICP-MS Analysis: The digested sample solution is then introduced into the ICP-MS instrument. The sample is nebulized into an aerosol and passed through a high-temperature argon plasma. The plasma atomizes and ionizes the platinum atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the number of platinum ions, which is directly proportional to the concentration of platinum in the original sample. nih.gov

Data Analysis and Validation: The ICP-MS instrument is calibrated using standard solutions of known platinum concentrations to generate a calibration curve. The concentration of platinum in the unknown samples is then determined by comparing their signal intensity to this curve. Method validation is a critical aspect to ensure the accuracy and reliability of the results, and it typically includes assessing parameters such as selectivity, precision, accuracy, and recovery. nih.govresearchgate.net

The high sensitivity of ICP-MS allows for the detection of platinum in a wide range of biological matrices, including plasma, urine, and various tissues such as the liver, kidneys, spleen, and lymph nodes, making it an indispensable tool in the preclinical evaluation of platinum-based drugs like this compound. nih.govresearchgate.net

Viii. Future Research Directions and Unaddressed Academic Challenges

Advancements in Targeted Drug Delivery for Platinum Complexes

Improving the therapeutic index of platinum-based drugs, including Aroplatin, necessitates enhancing their selective delivery to tumor sites while minimizing exposure to healthy tissues. Nanotechnology and targeted delivery systems are central to these efforts frontiersin.orgnih.govresearchgate.nethumapub.com.

Development of Next-Generation Tumor-Specific Delivery Systems

Next-generation delivery systems aim to achieve higher drug concentrations within tumors through both passive and active targeting mechanisms frontiersin.orgnih.govmdpi.com. Passive targeting leverages the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles tend to accumulate in the leaky vasculature of solid tumors mdpi.comnih.gov. Active targeting involves functionalizing drug carriers with ligands that specifically bind to receptors overexpressed on cancer cells or in the tumor microenvironment frontiersin.orgnih.govmdpi.comthno.org.

Research is exploring various nanocarriers, including liposomes, polymeric micelles, dendrimers, carbon nanotubes, and nanoparticles composed of gold or iron oxide, for delivering platinum compounds nih.govresearchgate.netnih.govtandfonline.com. For instance, liposomes have shown potential for platinum drug delivery due to their biocompatibility, high drug loading capacity, and favorable pharmacokinetics researchgate.net. Peptide-based delivery systems are also being investigated for their ability to enhance tumor targeting and potentially reduce side effects thno.orgnih.gov. These systems can incorporate peptide sequences that recognize specific proteins or receptors on tumor cell membranes thno.orgnih.gov.

Examples of targeted approaches include linking activated cisplatin (B142131) to LHRH (luteinizing hormone-releasing hormone) to create agents like Pt-Mal-LHRH, which demonstrated enhanced cytotoxicity in cancer cells compared to normal cells in studies thno.orgnih.gov. Folate targeting has also been successfully used to direct platinum-loaded nanoparticle delivery vehicles into cancer cells expressing folate receptors mdpi.com.

Research into Controlling Drug Release Rates from Nanomedicine Formulations

Controlling the release rate of platinum drugs from nanomedicine formulations is crucial for maintaining therapeutic levels within the tumor over time and reducing premature drug release in circulation, which contributes to systemic toxicity frontiersin.orgmdpi.comnih.gov. Strategies involve designing nanocarriers that respond to specific tumor microenvironmental stimuli, such as pH, temperature, or enzyme activity tandfonline.com.

Polymeric micelles and liposomes are being developed with controlled release properties nih.govresearchgate.net. For example, some Pt(IV)-conjugated copolymer micelles have demonstrated controlled drug release profiles over extended periods in studies nih.gov. The type of interaction between the drug and the dendrimer carrier can also influence drug release nih.gov. In some polymeric systems, metal coordination bonds between platinum and functional groups on the polymer control the release of the platinum compound nih.gov. Research also focuses on understanding the in vitro/in vivo correlation of drug release profiles from liposomal formulations to establish clinically meaningful specifications nih.gov.

Elucidating Complex Interplay in Resistance Mechanisms

Resistance to platinum-based drugs is a major challenge in cancer therapy, leading to treatment failure in many patients nih.govoaepublish.comnih.gov. Understanding the intricate mechanisms of both intrinsic and acquired resistance is vital for developing strategies to overcome it nih.govoaepublish.com.

Deeper Understanding of Intrinsic and Acquired Resistance at the Molecular Level

Platinum resistance is multifactorial and involves several cellular adaptations nih.govoaepublish.comnih.govaacrjournals.org. Key mechanisms include reduced cellular drug accumulation (due to decreased influx or increased efflux by transporters like ABC transporters), increased intracellular detoxification (often by glutathione (B108866) and other antioxidants), enhanced DNA repair processes (such as nucleotide excision repair and mismatch repair), decreased apoptosis, and autophagy nih.govoaepublish.comnih.govaacrjournals.orggenome.jp.

Acquired resistance can develop rapidly after an initial response to treatment nih.gov. Research is focused on identifying the key participators in these resistance pathways and potential therapeutic targets nih.gov. Studies have shown that alterations in the expression or activity of multiple transporters can significantly decrease cellular platinum accumulation nih.govoaepublish.comnih.gov. Increased levels of detoxification components in resistant cells can bind to platinum agents, preventing the formation of DNA adducts, which are crucial for cytotoxicity nih.govnih.gov. Even when adducts form, tumor cells can survive by increasing DNA repair or elevating the apoptosis threshold nih.govnih.gov.

Specific molecular players implicated in resistance include the copper transporter 1 (CTR1) for influx and MRP2 and MRP3 for efflux nih.govnih.gov. Glutathione (GSH) is a key component of the detoxification system mdpi.comnih.govnih.gov. DNA repair pathways, particularly nucleotide excision repair (NER) and mismatch repair (MMR), play a significant role in mediating resistance aacrjournals.org. Overexpression of certain proteins like cyclin E1 (CCNE1) has been associated with primary resistance oaepublish.com.

Research into Cellular Crosstalk within the Tumor Microenvironment and its Influence on Resistance

The tumor microenvironment (TME) is increasingly recognized as a critical factor influencing platinum resistance oaepublish.commdpi.comwhiterose.ac.uknih.govfrontiersin.org. Complex crosstalk between cancer cells and various stromal components within the TME, such as cancer-associated fibroblasts (CAFs), immune cells, adipocytes, and endothelial cells, can promote resistance oaepublish.commdpi.comwhiterose.ac.uknih.gov.

Cellular communication within the TME occurs through secreted factors, exosomes, and direct cell-cell contact oaepublish.comwhiterose.ac.uk. This crosstalk can lead to metabolic reprogramming of cancer cells, promoting survival and proliferation oaepublish.com. For example, CAFs can secrete factors and exosomes that alter key pathways involved in chemoresistance oaepublish.comwhiterose.ac.uk. Studies in ovarian cancer have shown that interactions with mesothelial cells, adipocytes, and tumor-associated macrophages (TAMs) contribute to platinum resistance whiterose.ac.uknih.gov. CAFs can release cysteine and glutathione, protecting ovarian cancer cells from oxidative stress and contributing to resistance frontiersin.org. The activation of signaling pathways like PI3K/Akt and Notch3 in endothelial cells and ovarian cancer cells, respectively, through crosstalk, can also increase resistance to cisplatin oaepublish.com. Research highlights the potential of targeting components of the TME as a novel therapeutic avenue to combat chemoresistance oaepublish.com.

Rational Design of Novel Platinum Compounds

The rational design of new platinum compounds aims to develop agents with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms nih.govrsc.orgeurekaselect.comcapes.gov.br. This involves understanding the structure-activity relationships of existing platinum drugs and designing complexes with modified properties rsc.orgresearchgate.net.

Efforts include developing non-classical platinum(II) complexes with different geometries or coordination modes, polynuclear platinum(II) compounds, and platinum(IV) prodrugs nih.gov. Pt(IV) prodrugs are particularly promising as they are less reactive in circulation and are reduced to the active Pt(II) form specifically within the reductive environment of cancer cells thno.orgnih.govmdpi.com. This can potentially lessen side effects and improve pharmacological properties thno.orgnih.gov.

Rational design strategies also focus on creating multifunctional platinum compounds that can simultaneously target multiple pathways involved in cancer progression and resistance mdpi.com. This includes tethering inhibitors of resistance mechanisms, such as glutathione-S-transferase inhibitors, to platinum complexes capes.gov.brnih.gov. Designing complexes that target specific enzymes or substances within cancer cells, such as telomerase or components of lipid metabolism, is another avenue of research mdpi.com. The use of computational methods, such as the intrinsic bond strength index (IBSI), is being explored to predict the lability of ligands and inform the rational design of novel agents before synthesis rsc.org.

The development of dual-threat agents and photoactivatable platinum(IV) complexes are also areas of ongoing research in the rational design of next-generation platinum drugs nih.gov.

Structure-Activity Relationship (SAR) Studies for Improved Efficacy and Specificity in Preclinical Models

SAR studies aim to identify how modifications to the NDDP molecule or the liposomal formulation impact its antineoplastic activity, pharmacokinetics, and tumor specificity nih.govmedkoo.comtandfonline.com. While general SAR principles for platinum drugs are established, specific SAR for NDDP within the liposomal context of this compound requires further in-depth investigation scribd.com. This involves systematically altering the structure of the platinum complex or the lipid composition of the liposome (B1194612) and evaluating the resulting changes in cellular uptake, DNA binding, induction of apoptosis, and antitumor efficacy in various preclinical cancer models medkoo.comresearchgate.netmdpi.com. Such studies can help in designing analogues with improved potency against resistant tumors or enhanced targeting capabilities.

Application of Advanced Computational and AI-Driven Drug Design Methodologies

The application of these methodologies to this compound research could involve:

Virtual Screening: Using computational models to screen large libraries of compounds for potential synergistic agents or to identify modifications to the NDDP structure that are predicted to enhance binding to specific cellular targets or improve pharmacokinetic properties taylorandfrancis.com.

Predictive Modeling: Developing AI models trained on existing preclinical data of platinum compounds and other anticancer agents to predict the efficacy and potential off-target effects of new this compound analogues or combination regimens modernvivo.comnih.gov.

De Novo Design: Utilizing generative AI models to design entirely new platinum-based complexes or liposomal formulations with desired properties, such as improved tumor accumulation or reduced interaction with resistance mechanisms nih.govatuka.com.

Development of Predictive Preclinical Models

The accuracy of preclinical models in predicting clinical outcomes is a major challenge in oncology drug development rsc.orgnih.gov. Improving the translatability of preclinical findings for this compound is essential for its successful development.

Creation of More Relevant In Vitro and In Vivo Models for Research Evaluation

Traditional 2D cell cultures and standard rodent xenograft models have limitations in fully recapitulating the complexity of human tumors and their microenvironment acibadem.edu.trharvard.edu. Future research should focus on developing and utilizing more sophisticated models, such as:

3D Cell Culture Models: Spheroids, organoids, and microfluidic devices that better mimic the tumor architecture, cell-cell interactions, and oxygen/nutrient gradients found in vivo harvard.edu.

Patient-Derived Xenografts (PDXs): Models established from actual patient tumor tissue, which retain many of the characteristics of the original tumor, including heterogeneity and stromal interactions harvard.edu.

Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer, providing a more physiologically relevant tumor microenvironment nih.gov.

Humanized Mouse Models: Mice engrafted with human immune cells or other stromal components to better understand the interplay between the tumor and the human system harvard.edu.

Applying this compound to these more relevant preclinical models can provide a more accurate assessment of its potential efficacy and help identify biomarkers of response or resistance acibadem.edu.trharvard.edu.

Methodologies for Predicting Preclinical Therapeutic Efficacy

Developing robust methodologies to predict preclinical therapeutic efficacy is crucial for prioritizing drug candidates and optimizing treatment strategies. This involves integrating data from various sources and employing advanced analytical techniques. Methodologies could include:

Quantitative Systems Pharmacology (QSP) Models: Computational models that integrate data on drug pharmacokinetics, pharmacodynamics, and disease pathophysiology to simulate drug effects in a virtual biological system frontiersin.org.

Machine Learning Algorithms: Training ML models on large datasets of preclinical experiments, including molecular profiles of tumors and drug response data, to predict the efficacy of this compound in different tumor types or patient subgroups modernvivo.comfrontiersin.org.

Biomarker Identification and Validation: Identifying molecular or cellular markers that correlate with response or resistance to this compound in preclinical models, which can then be used to select patients for future clinical trials rsc.org.

These predictive methodologies can help refine preclinical study design, reduce the number of animal experiments, and improve the likelihood of success in clinical translation.

Expanding Preclinical Combination Therapy Horizons

Combination therapy is a cornerstone of modern cancer treatment, aiming to improve efficacy, overcome resistance, and reduce toxicity by targeting multiple pathways simultaneously researchgate.netmdpi.com. Exploring novel combinations involving this compound in the preclinical setting is a significant future direction.

Identification of Novel Synergistic Agents and Regimens

Identifying agents that exhibit synergistic activity when combined with this compound is crucial for expanding its therapeutic utility. Preclinical research in this area involves screening libraries of approved drugs and investigational compounds in combination with this compound in various in vitro and in vivo cancer models mdpi.combiospace.comglobenewswire.com. Potential synergistic agents could include:

Targeted Therapies: Inhibitors of specific signaling pathways (e.g., EGFR, VEGFR, PARP) that may enhance the cytotoxic effects of this compound or overcome resistance mechanisms researchgate.net.

Immunotherapies: Agents that activate the immune system to attack cancer cells, potentially in combination with this compound's ability to induce immunogenic cell death rsc.org.

Other Chemotherapeutics: Exploring combinations with different classes of cytotoxic agents to achieve broader tumor coverage and potentially lower doses of individual drugs mdpi.combiospace.com.

Natural Products: Investigating natural compounds that have shown synergistic effects with other platinum drugs in preclinical studies researchgate.netresearchgate.net.

Preclinical studies evaluating these combinations should assess not only enhanced antitumor activity but also the underlying mechanisms of synergy to rationalize future clinical translation biospace.com.

Table 1: Preclinical Combination Therapy Concepts for this compound

Combination Partner ClassPotential Rationale for SynergyPreclinical Evaluation Strategy
Targeted TherapiesEnhanced apoptosis, overcoming resistance, inhibiting repair.In vitro cytotoxicity assays, in vivo xenograft/PDX models, mechanistic studies (e.g., Western blot, IHC).
ImmunotherapiesIncreased immunogenic cell death, modulation of tumor microenvironment.In vivo syngeneic models, assessment of immune cell infiltration and activity.
Other ChemotherapeuticsBroader target coverage, dose reduction, pathway inhibition.In vitro combination index studies, in vivo efficacy studies in relevant models.
Natural ProductsModulation of signaling pathways, anti-inflammatory effects.In vitro cytotoxicity and mechanistic studies, in vivo efficacy studies.

Table 2: Examples of Preclinical Combination Studies (General Platinum Compounds)

Platinum CompoundCombination Partner(s)Cancer Model(s)Observed EffectCitation
CisplatinNatural ProductsVarious cancer cell lines, in vivo modelsEnhanced activity, reduced toxicity researchgate.netresearchgate.net
CisplatinGemcitabinePancreatic cancer cell lines and mouse modelsSynergistic killing mdpi.combiospace.com
Oxaliplatin (B1677828)CetuximabColorectal cancer cell lines and xenograftsEnhanced targeted chemotherapy researchgate.net
Various PlatinumLurbinectedin + Irinotecan (B1672180)/5-FUPancreatic cancer cell lines and mouse modelsSynergistic killing mdpi.com
VenetoclaxOlverembatinibAcute Myeloid Leukemia, T-cell Acute Lymphoblastic Leukemia preclinical modelsStrong synergistic effects globenewswire.com

Mechanistic Studies of Multi-Component Chemotherapy Based on Platinum Drugs

Multi-component chemotherapy regimens incorporating platinum-based drugs like this compound are a cornerstone of cancer treatment, aiming to enhance efficacy and overcome resistance. However, a comprehensive understanding of the underlying mechanisms of these combinations, particularly at the molecular level, remains an area with significant unaddressed academic challenges and fertile ground for future research.

One key challenge lies in fully elucidating the synergistic or additive mechanisms when platinum drugs are combined with other therapeutic agents. While the primary mechanism of platinum drugs involves DNA damage through the formation of adducts and crosslinks, the ways in which other drugs modulate this process or introduce complementary cytotoxic pathways in a combination setting are not always clearly defined mdpi.comtandfonline.com. For instance, combinations with DNA damage response (DDR)-targeting agents like PARP inhibitors show promise, particularly in tumors with existing DDR deficiencies, leveraging a concept of synthetic lethality researchgate.netmdpi.com. However, the precise molecular interplay and the impact of tumor heterogeneity on these interactions require further in-depth investigation researchgate.net.

Drug resistance is a major impediment to the success of platinum-based combination therapies. Mechanisms of resistance are multifaceted and can involve reduced intracellular drug accumulation, increased detoxification, enhanced DNA repair, decreased apoptosis, and autophagy nih.govnih.govoaepublish.com. In multi-component regimens, resistance can arise from mechanisms specific to each drug, or novel, complex mechanisms unique to the combination itself imrpress.com. Understanding how resistance to one agent in a combination influences sensitivity to others, and the molecular pathways involved in this cross-talk, is crucial for designing more effective future strategies imrpress.comoaepublish.com. For example, resistance to PARP inhibitors may also result in resistance to platinum-based drugs, highlighting overlapping resistance mechanisms that need to be fully characterized mdpi.com.

Furthermore, the application of nanotechnology in delivering platinum drugs and other agents in combination holds potential for improving efficacy and reducing toxicity through targeted delivery tandfonline.comnih.govnih.gov. However, the mechanistic details of how these nano-formulations enhance drug uptake, control release, and interact with biological systems in a multi-drug context require further investigation nih.govnih.gov. Developing new nanoparticle platforms for the efficient co-delivery of platinum drugs with diverse physicochemical properties alongside other chemotherapeutics presents a significant academic challenge nih.gov.

Future research should also focus on identifying biomarkers that can predict response or resistance to specific platinum-based combinations. This requires a deeper mechanistic understanding of how genetic variations and molecular profiles influence the efficacy of these multi-component regimens nih.govoaepublish.com. Elucidating the complex regulatory networks and signaling pathways activated or inhibited by drug combinations is essential for the development of personalized treatment strategies.

While specific data tables detailing the mechanisms of this compound in multi-component chemotherapy were not extensively found in the search results, the broader challenges in understanding the mechanisms of platinum-based combination therapies are highly relevant to this compound, as it is a liposomal platinum formulation undergoing clinical studies researchgate.netresearchgate.net. The principles and challenges in mechanistic studies of combinations involving established platinum drugs like cisplatin, carboplatin (B1684641), and oxaliplatin provide a framework for the research needed for newer formulations like this compound. The development of resistance mechanisms such as altered drug accumulation, detoxification, and DNA repair are common to platinum agents and are likely to be relevant in combination therapies involving this compound nih.govnih.gov.

The following table summarizes some general mechanisms of resistance to platinum drugs that are relevant to understanding challenges in multi-component chemotherapy mechanistic studies:

Mechanism of Resistance to Platinum DrugsDescriptionRelevance to Multi-Component Mechanistic Studies
Reduced Cellular AccumulationDecreased uptake or increased efflux of the platinum drug by cancer cells.Understanding how co-administered drugs or delivery systems (like liposomes in this compound) affect the transport of the platinum component and vice versa is crucial. tandfonline.comnih.govnih.gov
Increased DetoxificationElevated levels of molecules like glutathione that can bind to and inactivate platinum compounds.Investigating if combination partners influence detoxification pathways and how this impacts the efficacy of the platinum drug in the combination. nih.govnih.gov
Enhanced DNA RepairUpregulation of DNA repair pathways, such as nucleotide excision repair (NER), that can remove platinum-DNA adducts.Studying how combination agents affect DNA repair mechanisms and whether they can inhibit these processes to enhance platinum-induced DNA damage. researchgate.netnih.govnih.govtandfonline.com
Decreased ApoptosisEvasion of programmed cell death by cancer cells despite DNA damage.Examining how combination partners influence apoptotic pathways and whether they can restore sensitivity to apoptosis in resistant cells. nih.govoaepublish.comoncotarget.com
AutophagyActivation of autophagy pathways that can contribute to cell survival and drug resistance.Investigating the role of autophagy in the response to combination therapy and whether targeting autophagy can enhance the effectiveness of the combination. nih.gov

Future mechanistic studies should aim to dissect these complex interactions in the context of multi-component regimens, potentially utilizing advanced techniques such as multi-omics profiling, live-cell imaging, and sophisticated in vitro and in vivo models that better recapitulate the tumor microenvironment.

Q & A

Q. What are the established mechanisms of action of Aroplatin in preclinical models, and how are these validated experimentally?

Methodological guidance: To investigate mechanisms, combine in vitro assays (e.g., cell viability, apoptosis markers) with in vivo tumor xenograft models. Use techniques like Western blotting to track DNA damage response pathways (e.g., p53 activation) and platinum-DNA adduct quantification via atomic absorption spectroscopy. Include dose-response curves and control groups (e.g., cisplatin as a comparator) to contextualize efficacy .

Q. What standardized protocols exist for synthesizing this compound, and how can purity be ensured?

Methodological guidance: Follow published synthesis routes with modifications for scale-up. Characterize intermediates and final compounds using NMR, HPLC, and mass spectrometry. Purity thresholds (≥95%) should be confirmed via elemental analysis and replicated across independent labs. Document solvent systems, reaction temperatures, and purification steps in detail to enable replication .

Q. How do researchers address batch-to-batch variability in this compound’s bioactivity assays?

Methodological guidance: Implement rigorous quality control protocols, including stability testing under varying storage conditions (e.g., temperature, light exposure). Use internal reference standards in each assay plate to normalize inter-experimental variability. Statistical tools like ANOVA can identify outliers, while Bland-Altman plots assess agreement between batches .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve conflicting efficacy data for this compound across cancer cell lines?

Methodological guidance: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables. For example, compare this compound’s IC50 values in paired chemosensitive vs. chemoresistant cell lines under identical culture conditions. Use multi-omics approaches (transcriptomics, proteomics) to identify biomarkers of response variability . Address contradictions by meta-analyzing published datasets with fixed/random-effects models .

Q. What methodological considerations are critical when comparing this compound’s pharmacokinetic profiles in heterogeneous tumor models?

Methodological guidance: Employ physiologically based pharmacokinetic (PBPK) modeling to account for tumor vascularization and penetration differences. Use imaging techniques (e.g., PET with platinum-specific radiotracers) to quantify intratumoral distribution. Validate findings in orthotopic models that mimic human tumor microenvironments, ensuring sample sizes are statistically powered to detect clinically relevant differences .

Q. How should researchers employ statistical frameworks to differentiate between this compound’s cytotoxic and cytostatic effects in dose-response studies?

Methodological guidance: Use time-lapse microscopy to track cell proliferation and death kinetics. Apply mixed-effects models to distinguish concentration-dependent cytotoxicity (e.g., caspase-3 activation) from cytostasis (e.g., cell cycle arrest markers like p21). Pair these with RNA-seq to identify pathways enriched at sublethal doses .

Q. What strategies mitigate off-target effects in this compound combination therapy studies?

Methodological guidance: Design factorial experiments to test synergy (e.g., Chou-Talalay combination index). Use CRISPR screens to identify genes modulating this compound-specific toxicity. Include isogenic cell lines (e.g., BRCA1 wild-type vs. mutant) to isolate mechanism-driven interactions. Report effect sizes with 95% confidence intervals to clarify clinical relevance .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s in vivo toxicity data?

Methodological guidance: Adhere to ARRIVE guidelines for animal studies: specify strain, age, sex, and sample-size justification. Include comprehensive toxicity endpoints (e.g., renal function markers, hematological profiles). Publish raw data in repositories like Figshare and provide step-by-step protocols for dosing and monitoring .

Q. What are best practices for presenting contradictory data on this compound’s resistance mechanisms in peer-reviewed manuscripts?

Methodological guidance: Use structured tables to compare conflicting findings (e.g., upregulated vs. downregulated efflux pumps). Discuss methodological divergences (e.g., exposure durations, assay sensitivity). Apply Bradford Hill criteria to assess causality in observed resistance pathways .

Ethical and Analytical Frameworks

Q. How do researchers align this compound studies with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during grant proposal development?

Methodological guidance: Conduct pilot studies to confirm feasibility of novel delivery systems (e.g., nanoparticle encapsulation). Use systematic reviews to justify novelty (e.g., lack of prior research in pediatric cancers). For ethics, consult institutional review boards on using patient-derived xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.